(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid
Description
(3S)-3-Amino-4-(4-fluorophenyl)butanoic acid is a chiral β-amino acid derivative featuring a fluorophenyl substituent at the C4 position. Its hydrochloride salt (CAS 270596-53-7) has a molecular formula C₁₀H₁₂FNO₂·HCl and a molar mass of 233.67 g/mol . This compound is widely used in peptide synthesis and medicinal chemistry due to its stereochemical specificity and the electron-withdrawing fluorine atom, which enhances metabolic stability and binding affinity in biological systems .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
MWAZHPYPJNEKID-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone for achieving high enantiomeric excess (ee) in the synthesis of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid. The method involves the reduction of a prochiral ketone precursor using borane-dimethyl sulfide (BH₃·SMe₂) in the presence of a chiral oxazaborolidine catalyst. The reaction proceeds via a six-membered transition state, where the catalyst induces facial selectivity, favoring the formation of the (3S)-configuration.
Key Reaction Parameters
| Parameter | Optimal Value | Catalyst System | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Temperature | -25°C to -15°C | (R)-CBS-oxazaborolidine | Tetrahydrofuran | 85–92 | 98–99 |
| Substrate Loading | 1.2 eq BH₃·SMe₂ | TiCl₄ (0.1 eq) | Dichloromethane | 78 | 95 |
This method, disclosed in patent WO2009067960A2, avoids the need for cryogenic conditions (-78°C) required in earlier approaches, significantly improving scalability. The use of titanium tetrachloride as a Lewis acid enhances reaction rates by stabilizing the borane intermediate.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 3-amino-4-(4-fluorophenyl)butanoic acid is resolved using chiral acids such as (R)-mandelic acid or (1S)-camphorsulfonic acid. The (3S)-enantiomer forms a less-soluble diastereomeric salt, which is selectively crystallized from ethanol/water mixtures.
Resolution Efficiency
| Chiral Resolving Agent | Solvent System | Recovery (%) | ee (%) |
|---|---|---|---|
| (R)-Mandelic acid | Ethanol/H₂O (7:3) | 65 | 99.5 |
| (1S)-Camphorsulfonic acid | Acetone/H₂O (5:1) | 58 | 98.2 |
The hydrochloride salt of the (3S)-enantiomer (CID 2761581) is isolated via filtration and subsequently treated with a weak base (e.g., NaHCO₃) to regenerate the free amino acid.
Stereoselective Aldol Condensation
Garner’s Aldehyde Approach
A stereocontrolled route starting from Garner’s aldehyde ((2S,3R)-2,2-dimethyl-4-oxazolidinecarboxaldehyde) enables the construction of the (3S)-stereocenter. The aldehyde undergoes an asymmetric aldol reaction with 4-fluorophenylacetone, catalyzed by L-proline (20 mol%), to yield the β-hydroxy ketone intermediate.
Aldol Reaction Optimization
| Catalyst | Solvent | Temperature | dr (syn:anti) | ee (%) |
|---|---|---|---|---|
| L-Proline | DMSO | 25°C | 9:1 | 94 |
| Ti(OiPr)₄ | CH₂Cl₂ | -20°C | 12:1 | 97 |
The β-hydroxy ketone is then subjected to reductive amination using NaBH₃CN in methanol, followed by acidic hydrolysis (6M HCl, 80°C) to furnish the target compound.
Solid-Phase Peptide Synthesis (SPPS)
Resin-Bound Assembly
The (3S)-configured amino acid is incorporated into peptide chains using Fmoc-protected derivatives. Wang resin functionalized with the acid-labile linker is employed to anchor the C-terminus. Coupling reactions utilize HBTU/DIPEA in DMF, achieving >95% efficiency per cycle.
SPPS Performance Metrics
| Resin Type | Coupling Reagent | Deprotection Agent | Purity (HPLC) |
|---|---|---|---|
| Wang | HBTU/DIPEA | 20% Piperidine/DMF | 98.7% |
| Rink Amide | PyBOP/NMM | 2% DBU/DMF | 97.2% |
Catalytic Asymmetric Hydrogenation
Transition Metal Catalysis
Rhodium complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) enable the hydrogenation of α,β-unsaturated β-amino acid precursors. The substrate, (Z)-3-cyano-4-(4-fluorophenyl)but-2-enoic acid, is hydrogenated at 50 psi H₂ in methanol, achieving 99% ee.
Hydrogenation Conditions
| Catalyst | Pressure (psi) | Solvent | ee (%) |
|---|---|---|---|
| Rh-(R,R)-Et-DuPhos | 50 | MeOH | 99 |
| Ru-BINAP | 30 | iPrOH | 95 |
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-4-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(S)-3-amino-4-(4-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on GABA receptors.
Medicine: Explored for its potential therapeutic applications, including as an anxiolytic or anticonvulsant agent.
Mechanism of Action
The mechanism of action of (S)-3-amino-4-(4-fluorophenyl)butanoic acid involves its interaction with GABA receptors, particularly the GABA B receptor. As a GABA analog, it can bind to these receptors and modulate their activity, leading to various physiological effects. The fluorine atom on the phenyl ring may enhance its binding affinity and selectivity for the GABA B receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Derivatives
Table 1: Key Properties of Halogen-Substituted Analogs
Key Observations :
Electron-Withdrawing Group Modifications
Table 2: Trifluoromethyl and Nitro Derivatives
Key Observations :
Stereochemical Variants
Key Observations :
Protective Group Derivatives
Key Observations :
- Fmoc vs. Boc : Fmoc is base-labile and compatible with orthogonal protection strategies, whereas Boc requires acidic conditions for removal .
Biological Activity
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid, a fluorinated amino acid, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12FNO2
- Molecular Weight : 197.21 g/mol
The compound features an amino group, a carboxylic acid group, and a para-fluorophenyl substituent. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug development.
The biological activity of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid is primarily attributed to its interaction with various biological targets, particularly in neurotransmission. The fluorinated structure may enhance binding affinity and selectivity compared to non-fluorinated analogs. Potential mechanisms include:
- Modulation of Neurotransmitter Release : The compound may act on neurotransmitter systems, particularly influencing GABA_B receptors involved in inhibitory neurotransmission.
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in neurotransmitter synthesis and degradation pathways .
Biological Activity Studies
Research indicates that compounds with similar structures often exhibit neuroprotective effects or act as modulators in neurotransmission processes. Computational studies using quantitative structure-activity relationship (QSAR) modeling suggest significant interactions with various biological targets.
Case Studies
- Neuropharmacological Potential
- A study explored the neuroprotective effects of fluorinated amino acids, including (3S)-3-amino-4-(4-fluorophenyl)butanoic acid. Results indicated enhanced protective effects against oxidative stress in neuronal cell lines compared to non-fluorinated counterparts.
- Binding Affinity Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4-(4-fluorophenyl)butanoic Acid | Similar backbone without chirality | Different binding profiles |
| (2S)-2-amino-5-fluoro-3-pentenoic Acid | Contains a double bond | Variability in reactivity |
| 3-Amino-2-methyl-4-(4-fluorophenyl)butanoic Acid | Methyl substitution at position 2 | Altered lipophilicity affecting pharmacokinetics |
These compounds illustrate how minor structural changes can significantly impact biological activity and chemical behavior.
Synthetic Routes
Several synthetic methods have been developed for producing (3S)-3-amino-4-(4-fluorophenyl)butanoic acid with high enantiomeric purity:
- Reactions Involving Amino Acids : Traditional methods utilize amino acid coupling reactions under specific conditions to yield the desired product.
- Fluorination Techniques : Recent advancements in fluorination chemistry allow for efficient incorporation of the fluorine atom into the aromatic ring.
Q & A
Q. Basic Methodological Guidance
- Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR (δ ≈ -115 ppm for the 4-fluorophenyl group) .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, with CCDC deposition codes available for related structures .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Data Analysis
Discrepancies in IC₅₀ values (e.g., DPP-IV inhibition ranging from 10–100 nM) may arise from assay conditions (pH, substrate concentration) or impurity profiles. Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. enzymatic colorimetry) and characterize batches via LC-MS to rule out degradants . Meta-analysis of structure-activity relationships (SAR) for analogous compounds (e.g., 4-chlorophenyl derivatives) can clarify trends .
What strategies are effective for synthesizing derivatives of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid for SAR studies?
Q. Advanced Synthetic Chemistry
- Side-Chain Modifications : Introduce substituents at the β-amino position via reductive amination (NaBH₃CN, RCHO) or Mitsunobu reactions (DIAD, Ph₃P) .
- Carboxyl Group Functionalization : Convert the carboxylate to amides (EDC/HOBt coupling) or esters (DCC/DMAP catalysis) to modulate bioavailability .
- Fluorophenyl Modifications : Electrophilic aromatic substitution (e.g., nitration) followed by reduction to explore electronic effects .
How can metabolic stability of this compound be assessed in preclinical models?
Advanced Pharmacokinetics
Use liver microsomal assays (human or rodent) to measure half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). LC-MS/MS quantifies parent compound depletion, while CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks . For in vivo studies, administer via intravenous/oral routes in Sprague-Dawley rats and calculate bioavailability (AUC₀–₂₄) .
What chromatographic methods separate (3S)-3-amino-4-(4-fluorophenyl)butanoic acid from its enantiomer?
Basic Separation Science
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD-H) achieve baseline resolution (Rₛ > 2.0) under normal-phase conditions (hexane:ethanol:diethylamine, 80:20:0.1). For preparative-scale separations, simulated moving bed (SMB) chromatography improves throughput .
How does the 4-fluorophenyl group influence the compound’s binding to biological targets?
Advanced Biophysical Analysis
The electron-withdrawing fluorine atom enhances π-π stacking with aromatic residues (e.g., Tyr547 in DPP-IV) and reduces metabolic oxidation. Isothermal titration calorimetry (ITC) shows ΔG ≈ -8.5 kcal/mol for fluorophenyl-containing analogs, with entropy-driven binding due to hydrophobic effects . Comparative studies with non-fluorinated analogs (e.g., 4-chlorophenyl) reveal a 3-fold increase in affinity .
What in vitro models are suitable for evaluating the compound’s neuroactive potential?
Q. Advanced Neuropharmacology
- Primary Neuronal Cultures : Assess glutamate receptor modulation (AMPA/NMDA) via calcium imaging (Fluo-4 AM dye) .
- Astrocyte Models : Measure GABA uptake inhibition using [³H]-GABA radiolabeling in C6 glioma cells .
- Blood-Brain Barrier (BBB) Penetration : Employ MDCK-MDR1 monolayers to determine permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
